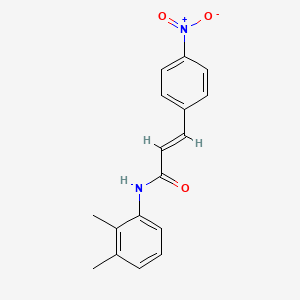![molecular formula C16H14N4O3S B5778168 2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5778168.png)
2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide, also known as MTA, is a compound that has gained attention in the scientific community due to its potential applications in cancer treatment and research. MTA is a small molecule that inhibits the activity of enzymes involved in DNA synthesis and repair, making it a promising candidate for cancer therapy.
作用機序
2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide exerts its anticancer effects by inhibiting the activity of enzymes involved in the synthesis and repair of DNA, such as thymidylate synthase and PARP-1. This leads to DNA damage and cell death in cancer cells, while normal cells are less affected due to their ability to repair DNA damage more efficiently.
Biochemical and Physiological Effects:
2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also affects the cell cycle by causing cell cycle arrest in the G2/M phase. Additionally, 2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide has been found to modulate the expression of various genes involved in cancer progression and metastasis.
実験室実験の利点と制限
2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide is a relatively small molecule that can be easily synthesized and purified, making it a useful tool in research. Its specificity for enzymes involved in DNA synthesis and repair also allows for targeted effects on cancer cells. However, 2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide's potency and effectiveness can vary depending on the cancer cell line and experimental conditions used.
将来の方向性
1. Combination therapy: 2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide has shown potential for use in combination with other anticancer agents, such as radiation therapy and chemotherapy, to enhance their effectiveness.
2. Targeting specific cancer types: Further research can explore the use of 2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide in specific cancer types, such as breast and lung cancer, to determine its effectiveness and potential for clinical use.
3. Development of analogs: Analogues of 2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide with improved potency and specificity for target enzymes can be developed through structure-activity relationship studies.
4. Mechanistic studies: Further understanding of the mechanisms of action of 2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide can aid in the development of more effective cancer therapies.
合成法
2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide can be synthesized through a multistep process involving the reaction of 2-mercaptobenzimidazole with 3-nitrobenzyl bromide and subsequent acetylation of the resulting intermediate. The purity and yield of the final product can be improved through various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to sensitize cancer cells to radiation therapy, making it a potential adjuvant treatment. Additionally, 2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide has been used as a tool in research to study the role of enzymes involved in DNA synthesis and repair.
特性
IUPAC Name |
2-(2-methylsulfanylbenzimidazol-1-yl)-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-24-16-18-13-7-2-3-8-14(13)19(16)10-15(21)17-11-5-4-6-12(9-11)20(22)23/h2-9H,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNMQTAOTYTBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5778106.png)
![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)






![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5778164.png)
![N-[2-(acetylamino)phenyl]-3-oxobutanamide](/img/structure/B5778175.png)
